molecular formula C22H22FN3O B2581956 N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1207006-10-7

N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2581956
CAS No.: 1207006-10-7
M. Wt: 363.436
InChI Key: NYRIPXINCKACPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmacology research. Its molecular architecture incorporates a quinoline core, a privileged scaffold in drug discovery, which is functionalized with a piperidine carbonyl group and a fluoro-methylphenyl amine moiety. The piperidine ring is a ubiquitous feature in pharmaceuticals, present in more than twenty classes of therapeutic agents, and serves as a crucial synthetic block for constructing biologically active molecules . The strategic incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic employed to influence a compound's pharmacokinetic profile, including its metabolic stability, membrane permeability, and overall lipophilicity . This specific structural combination suggests potential research applications as a molecular tool for investigating protein-protein interactions, enzyme inhibition, or cellular signaling pathways. Researchers can leverage this compound as a key intermediate in the synthesis of more complex chemical entities or as a probe for studying novel biological targets, particularly those involving heterocyclic recognition sites. The compound is supplied for research purposes exclusively and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(3-fluoro-4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-9-10-16(13-18(15)23)24-20-14-21(22(27)26-11-5-2-6-12-26)25-19-8-4-3-7-17(19)20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRIPXINCKACPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Fluoro and Methyl Groups: The 3-fluoro-4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Moiety: The piperidine-1-carbonyl group can be attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carbonyl group, potentially yielding dihydroquinoline derivatives or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives or alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The compound operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2PfEF2), which is crucial for protein synthesis in the malaria parasite. This inhibition leads to significant antiplasmodial activity, with reported effective concentrations (EC50) in the low nanomolar range.

Case Study: Efficacy in Mouse Models

In vivo studies demonstrated that optimized derivatives of this compound exhibited excellent oral efficacy in a P. berghei malaria mouse model, achieving effective doses (ED90) below 1 mg/kg when administered orally over four days. These findings suggest that further development could lead to new antimalarial therapies that circumvent current drug resistance issues .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. It has been shown to modulate protein kinase activity, which is pivotal in regulating various cellular processes including proliferation and survival of cancer cells.

Pharmacokinetic Properties

The pharmacokinetic profile of N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine has been characterized to assess its absorption, distribution, metabolism, and excretion (ADME). Studies indicate favorable properties such as:

  • High Bioavailability : Demonstrated good bioavailability in animal models.
  • Selectivity : Exhibits a high selectivity index, indicating minimal toxicity to human cells compared to its effects on target pathogens .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance its binding affinity to these targets, while the piperidine moiety could influence its pharmacokinetic properties. The quinoline core is known to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Quinolin-4-amine derivatives are a versatile class of compounds with diverse pharmacological activities. Below is a comparative analysis of structurally related analogs, focusing on substituent effects, synthetic yields, and biological relevance.

Key Observations:
  • Substituent Effects: The target compound’s piperidine-1-carbonyl group distinguishes it from analogs with piperazine (e.g., 10c, 10d) or bicyclic substituents (e.g., 17). The carbonyl group may enhance solubility compared to purely hydrophobic groups like norbornanyl .
  • Synthetic Challenges: Yields vary significantly (11%–78%), with bulky substituents (e.g., norbornanyl in 17) often correlating with lower yields due to steric hindrance .
  • Electronic Modulation : The 3-fluoro-4-methylphenyl group balances electron-withdrawing (F) and electron-donating (CH₃) effects, contrasting with dichlorophenyl (17) or trifluoromethyl (20) groups, which are more electronegative .

Physicochemical Properties

Table 2: Estimated Properties Based on Structural Analogies
Property Target Compound 10c 7e 20
Molecular Weight ~380 g/mol 413 g/mol ~400 g/mol 323 g/mol
logP (Lipophilicity) ~3.5 (moderate) ~2.8 ~3.0 ~4.1
Solubility Moderate (DMSO-compatible) Low Low Very Low
  • Lipophilicity : The target compound’s piperidine-1-carbonyl group likely reduces logP compared to purely aromatic substituents (e.g., 20’s trifluoromethyl), enhancing aqueous solubility .
  • H-Bonding Capacity: The carbonyl group in the target compound may improve membrane permeability and target engagement compared to non-carbonyl analogs .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN3O3C_{24}H_{24}FN_3O_3, with a molecular weight of 421.5 g/mol. The compound features a quinoline core, a piperidine moiety, and a fluorinated aromatic group, which collectively contribute to its unique pharmacological properties.

PropertyValue
Molecular FormulaC24H24FN3O3
Molecular Weight421.5 g/mol
IUPAC NameThis compound

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors involved in various cellular processes. The compound may exert its effects through:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various kinases and other enzymes, suggesting that this compound may also exhibit similar inhibitory properties.
  • Receptor Modulation : The presence of the piperidine moiety allows for potential interactions with neurotransmitter receptors, which could influence signaling pathways.

Biological Activity

Recent studies have highlighted the biological activities associated with compounds similar to this compound. These activities include:

  • Antitumor Activity : Compounds within this chemical class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against specific tumor types.
  • Antimicrobial Properties : Certain analogs have exhibited antibacterial activity against gram-positive bacteria, indicating potential use in treating infections.
  • Kinase Inhibition : Similar quinoline derivatives have been identified as effective inhibitors of specific kinases, which are crucial in cancer progression and other diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of a related quinoline derivative on HCT116 colon cancer cells. The compound was found to inhibit cell growth significantly, with an IC50 value of approximately 0.64 μM, demonstrating its potential as an anticancer agent .

Case Study 2: Antibacterial Activity

Another research effort focused on the antibacterial properties of related compounds, revealing that certain derivatives showed effective inhibition against Staphylococcus aureus with IC50 values below 10 μM . This suggests that this compound may also possess similar activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : This can be achieved through a Pfitzinger reaction involving isatin and a ketone.
  • Introduction of the Piperidine Moiety : Reacting the quinoline derivative with piperidine under suitable conditions.
  • Fluorination and Methylation : Incorporating the fluorine atom and methyl groups into the aromatic ring.
  • Final Acetylation : Converting the amine group to an acetamide for enhanced stability .

Q & A

Q. What are the recommended strategies for synthesizing N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine with high purity?

Methodological Answer:

  • Nucleophilic Substitution : Use 4-chloroquinoline intermediates to introduce the 3-fluoro-4-methylphenyl group via Buchwald-Hartwig amination under palladium catalysis, optimizing reaction time and temperature to reduce byproducts .
  • Piperidine-1-carbonyl Incorporation : Employ carbodiimide coupling agents (e.g., EDC/HCl) to conjugate piperidine-1-carboxylic acid to the quinoline scaffold, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., δ 8.2–8.8 ppm for quinoline protons) and high-resolution mass spectrometry (HRMS) with <2 ppm error .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1^1H NMR to identify aromatic protons (quinoline core) and aliphatic signals (piperidine methylene groups). 19^19F NMR can confirm the fluorine substituent’s position .
  • Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to determine aqueous solubility. If <10 µM, consider salt formation (e.g., hydrochloride) .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points (>200°C typical for quinoline derivatives) and decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • Substituent Variation : Systematically modify the 3-fluoro-4-methylphenyl group (e.g., replace fluorine with chlorine or methyl with ethyl) and assess impact on target binding using surface plasmon resonance (SPR) .
  • Piperidine Modifications : Introduce spirocyclic or bridged piperidine analogs to enhance conformational rigidity and evaluate potency in enzyme inhibition assays (e.g., IC50_{50} shifts) .
  • In Vitro Profiling : Test derivatives against cancer cell lines (e.g., HepG2, MCF-7) and measure apoptosis via flow cytometry to link structural changes to efficacy .

Q. What mechanisms underlie this compound’s reported antiproliferative activity, and how can they be validated?

Methodological Answer:

  • Target Identification : Perform kinase profiling panels (e.g., DiscoverX) to identify primary targets (e.g., Aurora kinase, WRN helicase). Confirm binding via co-crystallography or competitive ATP assays .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., cell cycle arrest at G2/M phase) in treated vs. untreated cells .
  • Resistance Studies : Generate drug-resistant cell lines via prolonged exposure and sequence candidate targets (e.g., mutations in ATP-binding pockets) to confirm mechanism .

Q. How can researchers resolve contradictions in solubility vs. potency data for this compound?

Methodological Answer:

  • Prodrug Design : Synthesize phosphate or PEGylated prodrugs to improve solubility while maintaining parent compound efficacy. Test hydrolysis rates in plasma .
  • Lipophilicity Balancing : Calculate logP values (e.g., using MarvinSketch) and introduce polar groups (e.g., hydroxyl, morpholine) without disrupting key pharmacophores .
  • In Silico Modeling : Apply QSPR models to predict solubility-activity trade-offs and prioritize analogs with optimal balance .

Q. What methodologies are recommended for assessing metabolic stability and toxicity?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t1/2_{1/2} .
  • Reactive Metabolite Screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates formed by cytochrome P450 isoforms .
  • Cardiotoxicity Screening : Monitor hERG channel inhibition via patch-clamp assays to mitigate QT prolongation risks .

Q. How can computational tools enhance the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Model the compound into ATP-binding pockets (e.g., PDB: 4ASD for Aurora kinase) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to hinge regions .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes for substituent modifications to predict selectivity shifts (e.g., vs. off-target kinases) .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity early in design .

Q. What experimental approaches address formulation challenges for in vivo studies?

Methodological Answer:

  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability. Characterize particle size (DLS) and drug release (dialysis) .
  • Co-Solvent Systems : Test formulations with Cremophor EL/ethanol (1:1) or Captisol® for intravenous administration, ensuring <5% hemolysis in RBC assays .

Q. How can researchers investigate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination Index (CI) : Use Chou-Talalay assays to quantify synergy with standard drugs (e.g., paclitaxel, sorafenib). CI <1 indicates synergy; validate via isobolograms .
  • Transcriptomic Profiling : Perform RNA-seq on combination-treated cells to identify synergistic pathway modulation (e.g., enhanced apoptosis via Bcl-2 downregulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.